molecular formula C12H26O B1606274 2-Ethyl-1-decanol CAS No. 21078-65-9

2-Ethyl-1-decanol

Cat. No.: B1606274
CAS No.: 21078-65-9
M. Wt: 186.33 g/mol
InChI Key: LTHQZRHTXDZWGX-UHFFFAOYSA-N
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Description

Overview of Branched Primary Alcohols in Chemical Science

Alcohols are organic compounds defined by the presence of a hydroxyl (-OH) group attached to a carbon atom. solubilityofthings.comnumberanalytics.com They are classified as primary, secondary, or tertiary based on the number of carbon atoms bonded to the carbon atom that carries the hydroxyl group. chemguide.co.uknumberanalytics.com In a primary (1°) alcohol, the carbon atom bonded to the -OH group is attached to only one other alkyl group. chemguide.co.uknumberanalytics.com

Branched primary alcohols are a subclass characterized by a non-linear carbon chain. exxonmobilchemical.com This branching significantly influences their physical properties. Compared to their linear (straight-chain) isomers, branched alcohols typically exhibit lower melting points and pour points. exxonmobilchemical.comaocs.org This is because the branching disrupts the regular packing of the molecules, weakening the intermolecular London dispersion forces. numberanalytics.com Consequently, many branched alcohols remain liquid over a wider range of temperatures, which is a crucial characteristic for applications in colder climates, as it can reduce the need for heated storage and transportation. exxonmobilchemical.com Due to these advantageous physical properties, branched alcohols are utilized in a variety of industrial applications. exxonmobilchemical.com

Significance of 2-Ethyl-1-decanol in Advanced Chemical Research

This compound (C₁₂H₂₆O) is a branched primary alcohol that is gaining attention in advanced chemical research. uni.lu Its significance stems from its specific molecular structure—a ten-carbon chain (decanol) with an ethyl group at the second carbon position—which provides a unique combination of properties. As a higher-molecular-weight Guerbet alcohol, its characteristics are of interest for applications where specific viscosity, solvency, and low-temperature performance are required. google.com

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 21078-65-9 chemsrc.com
Molecular Formula C₁₂H₂₆O uni.luchemsrc.com
Molecular Weight 186.33 g/mol chemsrc.comparchem.com
LogP 3.75550 chemsrc.com
PSA (Polar Surface Area) 20.23000 chemsrc.com
Data sourced from chemical databases. chemsrc.comparchem.com

The research significance of this compound is also highlighted by its inclusion in studies on next-generation biofuels. It has been identified as a product in the oligomerization of ethanol (B145695), a process aimed at creating drop-in biodiesel blendstocks. rsc.org Furthermore, research into the co-solubility of alcohols in supercritical carbon dioxide has included 2-ethyl-1-hexanol, a structurally similar but smaller Guerbet alcohol, indicating the relevance of this class of compounds in developing green chemistry processes like supercritical fluid extraction and reactions. researchgate.net The properties of this compound make it a candidate for similar advanced applications.

Current Research Trajectories and Future Perspectives for this compound

Current research involving this compound is primarily focused on its synthesis and potential applications as a specialty chemical. One major research trajectory is its formation from renewable resources, such as the catalytic conversion of bio-ethanol into higher alcohols. rsc.org In these processes, this compound can be a component of a complex mixture of branched alcohols suitable for use as fuel additives or blendstocks. rsc.org

Another area of investigation involves the use of Guerbet alcohols and their derivatives as high-performance molecules. For example, fatty acid esters of the related compound 2-hexyl-1-decanol (B30547) have been investigated for use as hydraulic liquids. acs.org This suggests a potential future research path for synthesizing and evaluating 2-ethyl-1-decyl esters for applications as biolubricants, surfactants, or plasticizers, leveraging the compound's branched structure for enhanced stability and flow properties. atamanchemicals.comwikipedia.org

Future perspectives for this compound research include:

Optimized Synthesis: Developing more efficient and selective catalytic systems for its production via the Guerbet reaction, potentially from bio-derived feedstocks like 1-decanol (B1670082). google.comatamanchemicals.com

Green Chemistry Applications: Further exploring its properties as a solvent or a component in reaction media, particularly in supercritical fluids. researchgate.net

Performance Chemicals: Investigating the performance of its derivatives (e.g., esters, ethers, and sulfates) in applications such as lubricants, emulsifiers in personal care, and specialty solvents. The broader class of decanol (B1663958) isomers is already used in the manufacture of surfactants, lubricants, and plasticizers. wikipedia.orgatamanchemicals.com

As research continues to focus on sustainable and high-performance chemicals, the study of specific branched alcohols like this compound is expected to expand.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyldecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O/c1-3-5-6-7-8-9-10-12(4-2)11-13/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHQZRHTXDZWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337923
Record name 2-Ethyl-1-decanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21078-65-9
Record name 2-Ethyl-1-decanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Decanol, 2-ethyl-
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Synthetic Methodologies and Reaction Pathways for 2 Ethyl 1 Decanol

Guerbet Reaction Pathways for Branched Alcohol Elongation

Mechanistic Elucidation of Guerbet Condensation for C12 Alcohols

The synthesis of 2-Ethyl-1-decanol, a C12 alcohol, via the Guerbet reaction involves the self-condensation of 1-hexanol (B41254) or a cross-condensation of other suitable alcohols. The generally accepted mechanism proceeds through a four-step sequence: wikipedia.orgrsc.org

Dehydrogenation: The primary alcohol is first oxidized to its corresponding aldehyde. wikipedia.orgaocs.org

Aldol (B89426) Condensation: Two molecules of the aldehyde then undergo an aldol condensation to form an α,β-unsaturated aldehyde. rsc.orgaocs.org This step is crucial for the C-C bond formation and the characteristic branching of the final product. rsc.org

Dehydration: A molecule of water is eliminated from the aldol adduct. core.ac.uk

Hydrogenation: The α,β-unsaturated aldehyde is subsequently reduced to the saturated Guerbet alcohol. wikipedia.orgrsc.org

Evidence supporting this aldol-type mechanism includes the observation of intermediate products and the fact that the reaction conditions are conducive to aldol condensations. rsc.org The necessity for at least one of the reacting alcohols to possess an α-methylene group further substantiates this pathway. rsc.org

Catalytic Systems in Guerbet Reaction for this compound (e.g., Alkali Metals, Metal Oxides)

A variety of catalytic systems have been developed to facilitate the Guerbet reaction, often involving a combination of a basic component and a hydrogenation/dehydrogenation metal. rsc.org

Alkali Metal Hydroxides and Alkoxides: Strong bases like potassium hydroxide (B78521) (KOH) or sodium butoxide are frequently used. wikipedia.orgaocs.org These bases are effective in promoting the condensation steps. aocs.org In some cases, an alkali metal or its compound can be used as the sole catalyst, with potassium hydroxide being a preferred option. google.com The process can be carried out at temperatures between 180°C and 280°C. google.com

Metal Oxides: Basic metal oxides, particularly Magnesium Oxide (MgO), are widely investigated as heterogeneous catalysts for the Guerbet reaction due to their activity and selectivity. rsc.org

Transition Metal Catalysts: To facilitate the dehydrogenation and hydrogenation steps, transition metals are often employed. aocs.org These can be used in homogeneous or heterogeneous systems.

Homogeneous Catalysts: Complexes of iridium and ruthenium have shown high activity. mdpi.comresearchgate.net For instance, a homogeneous Ir-based catalyst achieved a 98% yield for the self-coupling of C5 and C6 alcohols. mdpi.com

Heterogeneous Catalysts: Supported transition metals are common, with examples including:

Palladium on carbon (Pd/C) combined with sodium butoxide. rsc.org

Copper chromite, which has demonstrated high selectivity for 2-ethyl-1-hexanol production from n-butanol. rsc.orgresearchgate.net

Platinum on activated carbon, in conjunction with KOH or NaOH, has been found to be effective at temperatures between 175°C and 210°C. google.com

Hydrotalcite-derived mixed oxides containing Ni and Cu have also been employed as stable and selective catalysts. ugent.be

The synergy between the basic component and the transition metal is critical for the reaction's efficiency. The base catalyzes the initial dehydrogenation and the aldol condensation, while the metal facilitates the subsequent hydrogenation. rsc.org

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound and minimizing side reactions, such as the formation of acids and esters. core.ac.ukgoogle.com Key parameters include:

Temperature: The Guerbet reaction is typically conducted at elevated temperatures, often in the range of 180-360°C. wikipedia.org The optimal temperature is a balance, as different steps in the reaction sequence have different temperature requirements. core.ac.ukrsc.org For instance, using a platinum on activated carbon catalyst with KOH, conversions of around 85% can be achieved at 175-210°C within 1-5 hours. google.com

Pressure: The pressure is generally maintained to keep the reactants in the liquid phase. google.com A process has been developed where the pressure is continuously reduced during the reaction to match the vapor pressure of the reaction mixture at a given temperature, which can be applied to various alcohols. google.com

Catalyst Concentration: The amount of catalyst used can significantly impact the reaction. While traditionally high concentrations of base were used, it has been found that smaller amounts of an alkali-metal catalyst can lead to high selectivity, exceeding 90%. google.com

Water Removal: The removal of water as it is formed is a standard procedure in the Guerbet condensation, as it helps to drive the equilibrium towards the products. google.com

Table 1: Influence of Catalyst System on Guerbet Reaction of Alcohols

Catalyst SystemStarting Alcohol(s)Product(s)Temperature (°C)Conversion/YieldSelectivityReference
Pd/C and Sodium Butoxiden-Butanol2-Ethyl-1-hexanol200Up to 43.3% conversionComplete rsc.org
Copper Chromite/BuONan-Butanol2-Ethyl-1-hexanol28061% conversion100% rsc.orgresearchgate.net
5% Pt on Activated Carbon and KOH1-Decanol (B1670082)2-Octyl-1-dodecanol19588.5%- google.com
La-promoted Ni on AluminaEthanol (B145695) and Isoamyl alcoholC4+ and C7+ alcohols23021% (EtOH), 12% (IAOH)94% (C4+), 87% (C7+) mdpi.com
Homogeneous Ir-basedIsoamyl alcoholC10 alcohol12050% yield- mdpi.com

Enzymatic Synthesis Approaches to this compound Derivatives

Enzymatic methods offer a green and highly selective alternative for the synthesis of derivatives of this compound, particularly esters. These biocatalytic approaches operate under milder conditions compared to traditional chemical methods. jetir.org

Biocatalytic Transesterification for Alkyl Acrylate Production

The enzymatic transesterification of esters with this compound or similar branched alcohols allows for the production of valuable alkyl acrylates and other fatty acid esters. researchgate.netacs.org Lipases are commonly employed as biocatalysts for these reactions. researchgate.netacs.org

For instance, the synthesis of 2-ethyl-1-hexyl oleate (B1233923) has been achieved via transesterification using immobilized lipase (B570770) Lipozyme TL IM, with biodiesel as the fatty acid source. researchgate.net In another study, fatty acid esters of 2-ethyl-1-hexanol were produced from waste fish oil ethyl esters using both homogeneous base catalysis and immobilized lipases. acs.org

The reaction conditions for enzymatic transesterification are typically milder than for the Guerbet reaction. For example, the transesterification of waste fish oil ethyl esters with 2-ethyl-1-hexanol using Novozym 435 was optimal at 60°C under reduced pressure. acs.orgresearchgate.net

Enzyme Specificity and Activity with Branched Alcohol Substrates

The structure of the alcohol substrate significantly impacts the efficiency of enzymatic reactions. Enzymes exhibit a high degree of specificity, and their activity can be influenced by the steric hindrance of the substrate.

Studies have shown that lipases like Novozym 435 exhibit lower conversion yields and reaction rates with highly branched and bulky alcohols, such as 2-hexyl-1-decanol (B30547) and 2-ethyl-1-hexanol, compared to linear and shorter-chain alcohols like octanol. researchgate.net This is attributed to the slow diffusion of these bulky molecules and the difficulty they have in accessing the enzyme's active site. researchgate.net

Despite this, enzymatic synthesis of esters from branched alcohols is feasible. The choice of enzyme is critical; for example, Novozym 435 has been identified as having high activity for both linear and bulkier substrates. researchgate.net The reactivity order for transesterification of vinyl acetate (B1210297) with various alcohols using Novozym 435 was found to be n-octanol > n-decanol > benzyl (B1604629) alcohol > cinnamyl alcohol > 2-ethyl-1-hexanol. jetir.org

Table 2: Comparison of Chemical and Enzymatic Transesterification of Waste Fish Oil Ethyl Esters

AlcoholCatalystMolar Ratio (Alcohol:Ester)Temperature (°C)Time (h)Conversion (%)Reference
2-Ethyl-1-hexanolKOH (5 mol%)1.590193 acs.orgresearchgate.net
2-Ethyl-1-hexanolNovozym 435 (5 wt%)1.5602>95 acs.orgresearchgate.net
2-Hexyl-1-decanolKOH (5 mol%)1.590287 acs.orgresearchgate.net
2-Hexyl-1-decanolNovozym 435 (5 wt%)1.5602>95 acs.orgresearchgate.net

Factors Affecting Enzymatic Conversion Rates and Efficiency

The enzymatic synthesis of esters involving long-chain alcohols like this compound is influenced by several critical factors that dictate the rate and efficiency of the conversion. google.comsemanticscholar.org Key variables include temperature, substrate concentration, enzyme-to-substrate ratio, and reaction time. google.com

In the enzymatic transesterification of fatty acid ethyl esters with alcohols such as 2-ethyl-1-hexanol and 2-hexyl-1-decanol, reaction temperature and pressure play a significant role. For instance, in the transesterification with 2-ethyl-1-hexanol catalyzed by immobilized lipases, limiting the temperature to 60°C is necessary to maintain the thermal stability of the enzyme. acs.org Lowering the pressure is crucial to shift the reaction equilibrium towards the product by removing the ethanol byproduct, which can lead to nearly quantitative conversion. acs.org

The choice of enzyme is also critical. For example, Novozym 435 has shown high activity for both linear and bulkier, sterically hindered alcohol substrates like 2-hexyl-1-decanol. researchgate.netjetir.org However, enzymatic transesterification with highly branched alcohols generally results in lower conversion and reaction rates compared to linear and shorter-chain alcohols. researchgate.net

The molar ratio of the reactants is another key parameter. In the synthesis of decyl oleate, an optimal oleic acid to decanol (B1663958) molar ratio of 1:2 resulted in maximum conversion. semanticscholar.org Similarly, for the enzymatic transesterification of fatty acid ethyl esters with 2-ethyl-1-hexanol, a molar ratio of 1.5 equivalents of the alcohol was found to be effective. acs.orgresearchgate.net

Agitation speed can also impact the reaction by influencing mass transfer. In the ultrasound-assisted synthesis of decyl oleate, an increase in agitation speed from 100 rpm to 200 rpm led to a significant increase in conversion, highlighting the importance of effective mixing. semanticscholar.org

Below is a table summarizing the factors affecting enzymatic conversion:

FactorObservationSource(s)
Temperature Higher temperatures can increase reaction rates, but must be balanced with enzyme thermal stability. For some lipase-catalyzed reactions, 60°C is an optimal temperature. acs.org
Pressure Reduced pressure can shift the equilibrium to favor product formation by removing volatile byproducts like ethanol. acs.org
Substrate Structure Branched and bulky alcohols like 2-hexyl-1-decanol lead to lower conversion rates compared to linear alcohols. researchgate.net
Molar Ratio Optimizing the molar ratio of alcohol to the fatty acid or ester is crucial for maximizing conversion. semanticscholar.orgacs.org
Enzyme Choice Different enzymes exhibit varying activities and stabilities depending on the substrate. Novozym 435 is effective for a range of alcohol structures. researchgate.netjetir.org
Agitation Speed Increased agitation can improve mass transfer and, consequently, the reaction conversion rate. semanticscholar.org

Novel and Specialized Chemical Synthetic Routes

Transesterification Reactions for Fatty Monoester Lubricant Base Oils

The synthesis of fatty monoester lubricant base oils can be achieved through the transesterification of fatty acid methyl esters (FAME), such as methyl oleate, with long-chain alcohols like 1-decanol and the branched alcohol 2-ethyl-1-hexanol. ias.ac.in This process is a promising route for converting biodiesel feedstocks into more valuable lubricant products. ias.ac.inwur.nl

One effective catalyst for this reaction is a solid Fe-Zn double-metal cyanide (DMC) complex. ias.ac.in This catalyst is notable because it does not produce the undesired ether side products that are common with many other acid catalysts. ias.ac.in Research has shown that using a DMC catalyst can lead to high yields of fatty monoester lubricant base oils, up to 96.7 mol%. ias.ac.in Furthermore, the DMC catalyst has demonstrated reusability in multiple recycling experiments with only a minor loss in catalytic activity and ester yield. ias.ac.in

The resulting long-chain esters, including those derived from this compound, possess desirable physical properties for application as lubricant base oils. ias.ac.inosti.gov The choice of both the fatty acid and the long-chain alcohol allows for the synthesis of a wide variety of lubricants with customized properties. ias.ac.in The use of branched alcohols like 2-ethylhexanol can lead to esters with particularly good low-temperature properties. mdpi.com

Ring-Opening Reactions of Epoxidized Natural Precursors

A versatile method for synthesizing functionalized alcohols involves the ring-opening of epoxidized natural precursors, such as vegetable oils. ajgreenchem.comnbu.ac.in Vegetable oils like linseed, castor, olive, soybean, and sunflower oil can be epoxidized and subsequently reacted with alcohols, including 1-decanol and 2-ethylhexanol. ajgreenchem.comnbu.ac.in

The ring-opening reaction is typically catalyzed by a small amount of a strong acid, such as sulfuric acid. ajgreenchem.comnbu.ac.in The reaction of epoxidized linseed oil with various alcohols, including 1-decanol, has been shown to yield ring-opened products. ajgreenchem.comnbu.ac.in The completion of the reaction is confirmed by the disappearance of the epoxy signals in the IR spectrum and the appearance of a broad absorption band corresponding to the hydroxyl group. ajgreenchem.comnbu.ac.in

These ring-opened products often exhibit improved low-temperature flow properties, such as a lower pour point, and a high viscosity index, making them suitable as environmentally friendly alternatives to mineral-based lubricating oils. ajgreenchem.com The branched structure of the alcohol used for the ring-opening can significantly influence the properties of the final product. ajgreenchem.com

Grignard Reagent-Based Syntheses for Branched Alcohols

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds and producing a wide range of alcohols. fiveable.meorganicchemistrytutor.com The reaction of a Grignard reagent with a carbonyl compound, followed by an acidic workup, is a fundamental method for alcohol synthesis. fiveable.melibretexts.org

To synthesize a primary alcohol like this compound using this method, a Grignard reagent would react with formaldehyde (B43269). libretexts.orguomustansiriyah.edu.iq For instance, the Grignard reagent prepared from 1-bromodecane (B1670165) (decylmagnesium bromide) could theoretically be reacted with formaldehyde to produce 1-undecanol (B7770649) after protonation. To obtain the branched structure of this compound, a different synthetic design involving a Grignard reagent and a suitable aldehyde would be necessary. Specifically, the reaction of an ethyl Grignard reagent (ethylmagnesium bromide) with decanal (B1670006) would yield 2-dodecanol, a secondary alcohol. To synthesize the primary alcohol this compound, one could envision reacting a Grignard reagent derived from a 2-ethyl halide with an appropriate epoxide, or a more complex multi-step synthesis.

A more direct Grignard approach to a branched primary alcohol like 2-ethyl-1-butanol (B44090) has been demonstrated by reacting a Grignard reagent prepared from 3-halogenated pentane (B18724) with paraformaldehyde. google.com This suggests a potential pathway for this compound by using a Grignard reagent derived from a 3-halogenated dodecane.

The general mechanism for the Grignard reaction with a carbonyl involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated to yield the alcohol. libretexts.org

Catalysis in 2 Ethyl 1 Decanol Synthesis and Functionalization

Homogeneous Catalysis for 2-Ethyl-1-decanol Production

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct methodologies for the synthesis of this compound. These systems often involve soluble bases or metal complexes that effectively drive the multi-step Guerbet reaction.

Alkaline Hydroxides and Alkoxides in Condensation Reactions

Alkaline hydroxides and alkoxides are fundamental base catalysts for the Guerbet reaction. google.com Compounds like potassium hydroxide (B78521) (KOH) or sodium ethoxide (EtONa) are commonly used. google.comacs.org The process begins with the base, such as KOH, forming an alkanolate with the starting alcohol. google.com This intermediate is crucial for initiating the condensation cascade that ultimately yields a Guerbet alcohol with double the carbon atoms of the initial alcohol. google.com

In a typical reaction, the starting alcohol is condensed in the presence of the base at temperatures exceeding 180°C. google.com The use of these strong bases facilitates the initial dehydrogenation and the subsequent aldol (B89426) condensation steps. rsc.org In the transesterification of fatty acid ethyl esters with 2-ethyl-1-hexanol (a reaction sharing mechanistic features with the Guerbet process), both KOH and sodium ethoxide have demonstrated catalytic activity. acs.org

CatalystMolar Ratio (Catalyst:Ester)Reaction TimeConversion (%)Reference
KOH5 mol %1 h77% acs.org
EtONa5 mol %1 h95% acs.org

Table 1: Comparison of alkaline catalysts in the transesterification of Fatty Acid Ethyl Esters with 2-ethyl-1-hexanol, a proxy reaction illustrating base strength and activity. acs.org

Transition Metal Complexes in Hydrogenation and Dehydrogenation

Homogeneous transition metal complexes are pivotal for the hydrogenation and dehydrogenation steps within the Guerbet reaction sequence. google.comlibretexts.org While the base promotes condensation, these metal complexes facilitate the activation of hydrogen and the interconversion between alcohols and their corresponding aldehydes. ias.ac.in Ruthenium, rhodium, and iridium complexes are particularly effective. google.comaocs.org For instance, iridium complexes such as [IrCl(cod)]₂ and [Cp*IrCl₂]₂ have been shown to catalyze the Guerbet reaction of primary alcohols to produce β-alkylated products like 2-ethyl-1-hexanol from butanol. aocs.org

The mechanism often involves the oxidative addition of the alcohol's O-H bond to the metal center, followed by β-hydride elimination to release the aldehyde and a metal-hydride species. researchgate.net This metal hydride is then available to hydrogenate the α,β-unsaturated aldehyde intermediate formed later in the sequence. libretexts.orgresearchgate.net The ligands attached to the metal, such as phosphines, play a crucial role in modulating the catalyst's electronic and steric properties, thereby influencing its activity and selectivity. libretexts.orgias.ac.in

Organic Strong Bases as Catalysts

In addition to inorganic bases, strong organic bases have emerged as effective catalysts. An example is 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which can be used to catalyze condensation and transesterification reactions. acs.org In a comparative study for the transesterification of fatty acid ethyl esters, TBD was evaluated against traditional alkaline bases. While it showed lower conversion under initial test conditions compared to sodium ethoxide, its use highlights the potential of non-metallic, organocatalytic systems in alcohol functionalization. acs.org The development of such catalysts is driven by the search for milder reaction conditions and alternative reactivity profiles.

Heterogeneous Catalysis for this compound Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial applications due to their ease of separation and potential for regeneration. For Guerbet alcohol synthesis, these often take the form of bifunctional or mixed metal oxide systems.

Bifunctional Catalysts (e.g., Copper or Palladium Precursors with Bases)

Bifunctional catalysts combine a metal component for hydrogenation/dehydrogenation with a basic component for the condensation steps on a solid support. researchgate.net Catalytic systems based on palladium (Pd) or copper (Cu) precursors, used in conjunction with a base like sodium butoxide, have been studied for the Guerbet self-condensation of n-butanol to 2-ethyl-1-hexanol. researchgate.netgoogle.com

In one study, a Pd/C catalyst combined with sodium butoxide achieved a 43.3% conversion of n-butanol with complete selectivity to 2-ethyl-1-hexanol. scispace.com Similarly, copper chromite combined with sodium butoxide also proved effective. researchgate.net These systems demonstrate that a heterogeneous metal component can work synergistically with a homogeneous base. researchgate.net Another approach involves using a palladium on titania eggshell catalyst, which can facilitate the single-step synthesis of 2-ethylhexanal (B89479) from n-butyraldehyde and hydrogen at atmospheric pressure, eliminating the need for a separate homogeneous base catalyst. googleapis.comgoogle.com

Catalytic SystemTemperature (°C)Turnover Number (mol product / mol metal x h)SelectivityReference
Homogeneous Pd derivative + BuONa200Up to 80Complete to 2-ethyl-1-hexanol researchgate.net
Copper chromite + BuONa280Up to 22Complete to 2-ethyl-1-hexanol researchgate.net

Table 2: Performance of bifunctional catalytic systems in the self-condensation of n-butanol. researchgate.net

Mixed Metal Oxide Catalysts (e.g., MgO-Al2O3)

Mixed metal oxides, particularly those derived from hydrotalcite-like precursors such as MgO-Al2O3, are highly promising heterogeneous catalysts for the Guerbet reaction. researchgate.netcardiff.ac.uk These materials possess both acidic and basic sites on their surface, the balance of which can be tuned by altering the Mg/Al ratio and the calcination temperature. mdpi.comresearchgate.net The basic sites (e.g., O²⁻, Mg-O pairs) promote the alcohol dehydrogenation and aldol condensation, while Lewis acid sites (e.g., Al³⁺) are believed to facilitate the dehydration step. mdpi.comiyte.edu.tr

Research on the conversion of ethanol (B145695) and butanol has shown that MgO-Al2O3 catalysts are effective for producing higher alcohols. researchgate.netcardiff.ac.uk For instance, in the vapor-phase condensation of 1-butanol (B46404) to 2-ethyl-1-hexanol, Mg-Al-oxide catalysts outperform the individual oxides. researchgate.net The optimal ratio of surface acid and base sites, achieved through the formation of Mg-O-Al structures, is key to maximizing the yield of the target Guerbet alcohol. researchgate.net The highest yield of 2-ethyl-1-hexanol (11%) in one study was achieved with a catalyst having an Mg/Al ratio of 1. researchgate.net By decorating these mixed oxides with metal nanoparticles, such as nickel, their dehydrogenation capability can be enhanced, further increasing conversion. mdpi.com

Catalyst (Mg/Al ratio)Calcination Temp (°C)Ethanol Conversion (%)n-Butanol Selectivity (%)Reference
MgO-Al2O3 (from hydrotalcite)450~35~40 cardiff.ac.uk
MgO-Al2O3 (from hydrotalcite)6004450 cardiff.ac.uk
MgO-Al2O3 (from hydrotalcite)800~38~42 cardiff.ac.uk

Table 3: Effect of calcination temperature on the performance of MgO-Al2O3 catalysts in the ethanol to butanol Guerbet reaction, demonstrating the tunability of mixed metal oxide systems. cardiff.ac.uk

Solid Acid Catalysts (e.g., Fe-Zn Double-Metal Cyanide Complexes, Sulfamic Acid)

Solid acid catalysts offer significant advantages in chemical synthesis, including ease of separation from reaction products, potential for regeneration and reuse, and often milder reaction conditions compared to homogeneous catalysts. In the context of producing and functionalizing long-chain branched alcohols like this compound, specific solid acids have demonstrated notable efficacy.

Fe-Zn Double-Metal Cyanide (DMC) Complexes

Fe-Zn double-metal cyanide (DMC) complexes are recognized as highly efficient and reusable solid Lewis acid catalysts. researchgate.netrepec.org Their catalytic activity is primarily attributed to the presence of coordinatively unsaturated metal sites, specifically Lewis acidic Zn²⁺ ions, which can activate reactant molecules. researchgate.netrepec.orgresearchgate.net These catalysts have proven effective in transesterification reactions to produce fatty acid esters, which are derivatives of alcohols like this compound.

In one study, a solid Fe-Zn DMC complex was used to catalyze the transesterification of methyl oleate (B1233923) with various long-chain alcohols, including the structurally similar 2-ethyl-1-hexanol. ias.ac.in The catalyst's hydrophobic nature and strong Lewis acidity were credited for its high activity. ias.ac.in Unlike many conventional acid catalysts, the Fe-Zn DMC complex does not promote the formation of undesired ether byproducts. ias.ac.in Research has shown that these catalysts can be prepared by reacting aqueous solutions of ZnCl₂ and K₄Fe(CN)₆, often in the presence of a complexing agent like tert-butanol (B103910) to enhance crystallinity and catalytic performance. researchgate.netnih.gov The resulting catalysts are robust and can be recycled multiple times with minimal loss of activity, a critical feature for industrial applications. researchgate.netias.ac.in For instance, in the synthesis of fatty monoesters, the Fe-Zn DMC catalyst was reused for four cycles with little impact on its catalytic performance and the final ester yield. ias.ac.in

Table 1: Performance of Fe-Zn DMC Catalyst in Transesterification of Methyl Oleate with Long-Chain Alcohols Data extracted from a study on the synthesis of fatty monoester lubricant base oils. ias.ac.inresearchgate.net


Alcohol ReactantReaction Temperature (°C)Reaction Time (h)Ester Yield (mol%)
2-Ethyl-1-hexanol180896.7
1-Decanol (B1670082)180895.2
1-Dodecanol180894.8

Sulfamic Acid (H₂NSO₃H)

Sulfamic acid is a strong, non-hygroscopic, and stable solid Brønsted acid that has been employed as an efficient and cost-effective catalyst in various organic transformations, including esterification. researchgate.netgoogle.com It is considered a "green" catalyst due to its low toxicity and ease of handling. In processes related to Guerbet alcohols and their derivatives, sulfamic acid can be used. For instance, in one patented method for producing Guerbet alcohols, sulfamic acid was utilized during the product workup phase to acidify aqueous washings for the recovery of byproducts like octanoic acid. google.com Studies have demonstrated its effectiveness in catalyzing the esterification of fatty acids with alcohols, achieving high yields under relatively mild conditions. researchgate.net Its solid nature simplifies its removal from the reaction mixture, preventing product contamination and simplifying downstream processing.

Biocatalysis for this compound Derivatives and Selectivity

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and specificity under mild operating conditions, making it an attractive alternative to traditional chemical catalysis for producing fine chemicals like derivatives of this compound.

Immobilized Lipases (e.g., Novozym 435, CalB immo Plus) in Esterification

Immobilized lipases are widely used biocatalysts for esterification and transesterification reactions. Immobilization enhances enzyme stability, facilitates easy separation from the reaction medium, and allows for reuse, which is crucial for cost-effective industrial processes. researchgate.netnih.gov Two of the most prominent commercial immobilized lipases are Novozym 435 and CalB immo Plus, both of which are based on lipase (B570770) B from Candida antarctica (CALB). csic.esgoogle.com

These biocatalysts have been successfully used in the transesterification of fatty acid ethyl esters with branched, long-chain alcohols such as 2-hexyl-1-decanol (B30547) and 2-ethyl-1-hexanol to produce valuable esters. csic.esacs.orgresearchgate.net In a comparative study, both Novozym 435 and CalB immo Plus were effective in catalyzing the transesterification of fish oil-derived ethyl esters with these bulky alcohols. acs.orgresearchgate.net The enzymatic method proved to be more efficient than chemical catalysis for the larger alcohol, 2-hexyl-1-decanol, primarily due to the high stability and reusability of the enzymes. csic.esacs.org The reactions are typically conducted under mild temperatures (e.g., 60°C) and reduced pressure to shift the equilibrium by removing the ethanol byproduct. acs.orgresearchgate.net

Enzymatic Stability and Reusability in Industrial Processes

The operational stability and reusability of immobilized enzymes are paramount for their industrial viability, as they directly impact process economics. nih.govdoi.org Immobilization prevents enzyme aggregation and protects it from harsh conditions, thereby enhancing its thermal and pH stability. doi.orgresearchgate.net Novozym 435 and CalB immo Plus have demonstrated excellent reusability in the synthesis of esters from branched alcohols.

In a study involving the transesterification of fatty acid ethyl esters with 2-ethyl-1-hexanol, both enzymes were recovered and reused for multiple cycles. acs.orgresearchgate.net Novozym 435 showed high activity for the first two runs, after which its catalytic performance began to decline. acs.orgresearchgate.net In contrast, CalB immo Plus, while slightly less active in the initial run, exhibited a slower decline in activity, maintaining acceptable performance for at least six cycles. acs.org For the reaction with the larger 2-hexyl-1-decanol, both enzymes could be reused for at least eight runs without a significant loss of activity. csic.es This high reusability underscores the potential of these biocatalysts for sustainable and cost-effective industrial production of this compound derivatives. researchgate.net

Table 2: Reusability of Immobilized Lipases in the Transesterification of Fatty Acid Ethyl Esters with 2-Ethyl-1-hexanol Data adapted from a study on the reuse of Novozym 435 and CalB immo Plus. Conditions: 5 wt% enzyme, 60°C, 10 mbar. acs.orgresearchgate.net```html

EnzymeReuse CycleConversion (%) after 6 hours
Novozym 4351~98%
2~98%
3~85%
4~70%
5~60%
CalB immo Plus1~95%
2~90%
3~88%
4~85%
5~82%
6~80%



Impact of Substrate Steric Hindrance on Biocatalytic Efficiency

The efficiency of enzymatic catalysis can be significantly influenced by the structure of the substrate, particularly by steric hindrance around the reactive functional group. chapmanhall.comThe active site of a lipase is a confined pocket, and bulky or highly branched substrates may have difficulty accessing it, leading to lower reaction rates. mdpi.comumich.edu This effect is evident in the lipase-catalyzed esterification of branched alcohols like this compound. Studies have shown that enzymatic transesterification with highly branched and bulky alcohols, such as 2-hexyl-1-decanol and 2-ethyl-1-hexanol, results in lower conversion and slower reaction rates compared to reactions with linear and less bulky alcohols like 1-octanol. researchgate.netThis is attributed to the slow diffusion of the bulky molecules and the reduced accessibility of the alcohol's hydroxyl group to the enzyme's active site. umich.eduresearchgate.netFor example, in the esterification of oleic acid catalyzed by Mucor miehei lipase, the reaction rate was found to be significantly lower for 2-ethyl-1-hexanol compared to linear alcohols like 1-butanol or 1-decanol. researchgate.netThis demonstrates that the steric bulk introduced by the ethyl group at the C-2 position of the decanol (B1663958) chain presents a challenge for the biocatalyst, impacting the overall efficiency of the esterification process. chapmanhall.comresearchgate.netTable 3: Effect of Alcohol Structure (Steric Hindrance) on Lipase-Catalyzed Esterification Rate Illustrative data based on findings from studies on Mucor miehei lipase. researchgate.net```html

Alcohol SubstrateStructure TypeRelative Initial Reaction Rate
1-ButanolLinear, Short-chainHigh
1-OctanolLinear, Mid-chainLow
2-Ethyl-1-hexanolBranchedVery Low
1-DecanolLinear, Long-chainHigh

Derivatives of 2 Ethyl 1 Decanol and Their Synthetic Exploration

Esterification of 2-Ethyl-1-decanol for Functional Materials

Esterification, the process of forming an ester from an alcohol and an acid, is a principal transformation for this compound. The resulting esters are utilized in applications demanding specific physical properties like lubricity and thermal stability.

The reaction of this compound with fatty acids or their derivatives (like fatty acid methyl or ethyl esters) yields fatty acid esters. These esters are significant as potential lubricant base oils and cosmetic ingredients. ias.ac.inacs.org One common synthetic route is transesterification, where an existing ester (e.g., from vegetable or fish oil) reacts with this compound to form a new, more complex ester. ias.ac.inresearchgate.net

Research into the transesterification of fatty acid ethyl esters (FAEEs) from waste fish oil with branched alcohols like 2-hexyl-1-decanol (B30547) has been conducted using both chemical and enzymatic catalysts. acs.orgresearchgate.net For instance, enzymatic methods using immobilized lipases have been shown to be efficient, particularly for larger alcohols, due to the high stability and reusability of the biocatalyst. researchgate.net In other studies, fatty monoester lubricant base oils have been prepared by reacting methyl oleate (B1233923) with long-chain alcohols, including the structurally similar 2-ethyl-1-hexanol, in the presence of solid catalysts like Fe-Zn double-metal cyanide complexes. ias.ac.in This method is noted for avoiding the production of undesired ether side products. ias.ac.in

Table 1: Catalytic Approaches for Synthesis of Fatty Acid Esters with Branched Alcohols

Reactants Catalyst Key Findings Reference
Fatty Acid Ethyl Esters (from fish oil) + 2-Hexyl-1-decanol Immobilized Lipases (e.g., Novozym 435) Enzymatic method is more efficient for larger alcohols; high stability and reusability of catalyst. acs.orgresearchgate.net
Methyl Oleate + 2-Ethyl-1-hexanol Fe-Zn double-metal cyanide (DMC) High yield of monoester (up to 96.7 mol%); catalyst is reusable; no ether byproducts. ias.ac.in

This table presents data for structurally similar branched alcohols to illustrate the synthesis of fatty acid esters.

Esters derived from this compound and dicarboxylic acids are of particular interest for specialized applications such as high-performance lubricants and plasticizers. insightsociety.orgsrce.hrresearchgate.net The branched nature of the alcohol component is crucial for imparting desirable properties, especially for low-temperature performance. insightsociety.orgsrce.hr

Studies have focused on the synthesis of diesters by reacting dicarboxylic acids, such as sebacic acid or dodecanedioic acid, with branched alcohols like 2-ethyl-1-hexanol. insightsociety.orgsrce.hr The esterification is typically carried out using an acid catalyst, like sulfuric acid, at elevated temperatures. srce.hrresearchgate.net The resulting branched diesters, such as di-2-ethylhexanol sebacate (B1225510) (D2EHS), exhibit significantly improved low-temperature fluidity compared to their linear counterparts. insightsociety.org This makes them suitable for use as automotive engine oils, hydraulic fluids, and gear oils. insightsociety.org

Table 2: Lubricant Properties of Dicarboxylic Acid Esters

Ester Dicarboxylic Acid Alcohol Pour Point (°C) Flash Point (°C) Oxidative Stability (°C) Reference
Di-2-ethylhexanol sebacate (D2EHS) Sebacic Acid 2-Ethyl-1-hexanol (Branched) -60 - - insightsociety.org
Dioctyl sebacate (DOS) Sebacic Acid 1-Octanol (Linear) 15 - 290 insightsociety.org
Di-2-ethylhexanol dodecanedioate (B1236620) Dodecanedioic Acid 2-Ethyl-1-hexanol (Branched) -50 225 - srce.hr

This table includes data for the closely related 2-ethyl-1-hexanol to demonstrate the effect of branching in specialized esters.

Synthesis of Fatty Acid Esters of this compound

Investigation of Other Functional Group Transformations

Beyond esterification, the hydroxyl group of this compound can undergo other functional group transformations to create different classes of derivatives. These transformations open up avenues for new materials and applications. For example, a patent describes the synthesis of nitrated compounds such as 2-ethyl-2-nitro-1-decanol. google.com This compound can be further transformed, for instance, by reduction of the nitro group to an amino group, yielding 2-amino-2-ethyl-1-decanol. google.com Such amino alcohols are valuable intermediates in chemical synthesis.

Another potential transformation for alcohols is the conversion to alkyl halides. General methods for the monobromination of diols using aqueous hydrobromic acid (HBr) and a phase transfer catalyst have been developed, which could theoretically be adapted for this compound. researchgate.netacs.org This would convert the hydroxyl group into a bromo group, creating an alkyl bromide that is a versatile precursor for introducing the 2-ethyldecyl group into other molecules via nucleophilic substitution. acs.org

Impact of Branching on Derivative Properties

The ethyl group at the second carbon position of the this compound backbone has a profound impact on the physical properties of its derivatives. This branching disrupts the regular, linear packing that is possible with straight-chain alcohol derivatives. insightsociety.org The consequence of this structural feature is a significant lowering of the melting and pour points. insightsociety.orgaocs.org

As shown in Table 2, di-2-ethylhexanol sebacate has a pour point of -60°C, whereas the ester made from its linear isomer, 1-octanol, has a pour point of 15°C. insightsociety.org Similarly, di-2-ethylhexanol dodecanedioate has a pour point of -50°C compared to 20°C for its linear counterpart. srce.hr This disruption of crystallization makes these branched esters highly valuable as biolubricants and plasticizers, particularly in applications requiring fluidity at sub-zero temperatures. insightsociety.org While branching dramatically improves low-temperature properties, it can have a slight negative effect on other properties, such as the flash point. insightsociety.org Nonetheless, the significant improvement in pour point is a critical advantage for many functional fluids. srce.hr

Advanced Applications of 2 Ethyl 1 Decanol in Materials Science and Industrial Chemistry Research

Lubricant and Additive Research

The field of tribology has seen significant advancements through the incorporation of synthetic esters and branched alcohols. 2-Ethyl-1-decanol and its structural analogs are pivotal in formulating high-performance lubricants that meet stringent industrial and automotive demands.

Enhancement of Lubricant Performance (e.g., Viscosity Index, Stability)

Research has demonstrated that the performance of lubricants is significantly enhanced by using branched-chain alcohols like this compound in the synthesis of ester-based lubricant base stocks. insightsociety.orgsrce.hr The branching in the alcohol's structure is crucial for improving low-temperature performance and viscosity characteristics. insightsociety.orgsrce.hr Esters synthesized from branched alcohols, such as di-2-ethylhexanol sebacate (B1225510) (D2EHS), exhibit a very low pour point (-60°C) and a high viscosity index (VI), which signifies less change in viscosity over a wide temperature range. insightsociety.org In contrast, esters made from linear alcohols of the same carbon number have significantly higher pour points. insightsociety.org

The branched structure hinders the formation of wax crystal networks at low temperatures, which is essential for maintaining fluidity. ajgreenchem.com Fatty monoester lubricant base oils prepared by reacting methyl oleate (B1233923) with long-chain alcohols like 2-ethyl-1-hexanol and 1-decanol (B1670082) yield products with the desired physical properties for high-quality lubricant applications. ias.ac.in These properties include excellent oxidation stability and good mechanical stability, which are critical for the longevity and efficiency of machinery. skf.com

Table 1: Comparative Lubricity Properties of Esters from Branched vs. Linear Alcohols This table illustrates the superior low-temperature performance of esters synthesized from branched alcohols, analogous to this compound.

Ester CompoundAlcohol UsedPour Point (°C)Viscosity Index (VI)Reference
Di-2-ethylhexanol Dodecanedioate (B1236620) (D2EHD)2-Ethyl-1-hexanol (Branched)-50155 srce.hr
Dioctyl Dodecanedioate1-Octanol (Linear)20168 srce.hr
Di-2-ethylhexanol Sebacate (D2EHS)2-Ethyl-1-hexanol (Branched)-60145 insightsociety.org
Dioctyl Sebacate (DOS)1-Octanol (Linear)15150 insightsociety.org

Development of Biodegradable Greener Lubricant Base Stocks

Growing environmental concerns have spurred research into biodegradable lubricants derived from renewable resources like vegetable oils. ajgreenchem.com However, vegetable oils often have poor oxidation and low-temperature stability. ajgreenchem.com Chemical modification, such as reacting epoxidized vegetable oils with alcohols, creates more stable and effective lubricants. ajgreenchem.comnbu.ac.in

Studies involving the reaction of epoxidized linseed oil with various alcohols, including 1-decanol and the structurally similar 2-ethyl-1-hexanol, have yielded ring-opened products that serve as environmentally benign alternatives to mineral-based lubricating oils. ajgreenchem.comajgreenchem.comnbu.ac.in These bio-based lubricants exhibit significantly improved pour points, high viscosity indices, and better thermo-oxidative stability compared to conventional mineral oil. ajgreenchem.comnbu.ac.in The use of oleochemical-based decanols, derived from natural sources like palm and coconut oil, is preferred in many applications due to their biodegradability. atamanchemicals.comglobenewswire.com

Evaluation in Automotive and Industrial Machinery Applications

Due to their enhanced stability and lubricity, lubricants formulated with this compound and related Guerbet alcohols are suitable for a wide range of demanding applications. snsinsider.com These include use in automotive engine oils, break fluids, and industrial machinery. atamanchemicals.comsnsinsider.com The excellent thermal stability and water resistance of these formulations make them ideal for components such as automotive wheel bearings, conveyors, industrial fans, and agricultural equipment. skf.com The use of 1-decanol as a chemical intermediate is prominent in the production of synthetic lubricants for the automotive and aerospace industries. globenewswire.com

Role in Advanced Polymer Formulations and Coatings

Branched-chain alcohols like this compound are key components in the synthesis of polymers and coatings, acting as intermediates, solvents, and property modifiers. They are frequently used to produce plasticizers, which are essential additives that increase the flexibility and durability of polymer materials. atamanchemicals.comatamanchemicals.com

In coating formulations, 2-Ethyl-1-hexanol, a close analog of this compound, serves multiple functions. It is used as a high-boiling point, slow-evaporating solvent that enhances the flow and gloss of baking enamels. atamanchemicals.com It also acts as a dispersing agent for pigment pastes, ensuring uniform color distribution. atamanchemicals.com Furthermore, Guerbet alcohols are used as reactants in the synthesis of melamine (B1676169) polyols, which are oligomeric resins used in high-performance coating compositions for various substrates, including metal, plastic, and wood. google.comepo.org The incorporation of these alcohols helps to create low-viscosity coatings that cure under ambient conditions while providing good performance characteristics. google.comepo.org

Utilization in Specialty Solvents and Chemical Intermediates

The chemical structure of this compound makes it a versatile specialty solvent and a valuable chemical intermediate. parchem.comdixiechemical.com Its properties are leveraged in the synthesis of a wide array of other chemicals. dixiechemical.com

1-Decanol, a linear isomer, is widely used as an intermediate in the manufacture of plasticizers, surfactants, and petroleum additives. atamanchemicals.comglobenewswire.comatamanchemicals.com Similarly, 2-ethyl-1-hexanol is a crucial intermediate for producing plasticizers and other specialty chemicals. atamanchemicals.com These alcohols serve as building blocks for more complex molecules, with their branched structure enabling unique interactions in chemical reactions. This makes them valuable in diverse industrial processes, including the formulation of cleaning agents and use in oil field drilling operations. atamanchemicals.com

Emerging Applications in Novel Material Systems (e.g., Ceramic Tile Inks)

A significant emerging application for branched alcohols is in the formulation of digital inks for ceramic tile decoration. elsevier.esresearchgate.netelsevier.es The "ink-jet revolution" in ceramics utilizes complex ink formulations to achieve high-resolution designs on tiles. elsevier.eselsevier.es

These digital inks are often composed of an inorganic pigment suspended in an organic liquid phase, which includes vehicles and additives. elsevier.es The vehicle is frequently an ester-based formulation. elsevier.esresearchgate.net During the high-temperature firing process, these organic components decompose. Gas chromatography-mass spectrometry (GC-MS) analysis of the emissions during firing reveals that decomposition products include aldehydes and, notably, 2-ethyl-1-hexanol. elsevier.esresearchgate.netelsevier.es This indicates that esters of 2-ethyl-1-hexanol and other similar branched alcohols are used as the high-boiling-point solvents or vehicles in these advanced ink systems. The presence of these compounds is critical to achieving the specific rheological properties required for drop-on-demand jetting technology. elsevier.es

Table 2: Common Components in Digital Inks for Ceramic Decoration

Component TypeDescription / ExamplesFunctionReference
PigmentInorganic metal oxides, aluminates, or silicatesProvides color and is thermally stable elsevier.es
Vehicle (Organic Phase)Ester-based formulations, sometimes with glycols or paraffinsActs as a solvent to suspend pigment particles elsevier.esresearchgate.net
Evaporation Products2-ethylhexyl esters of lauric, myristic, decanoic acidsReleased during the initial heating phase elsevier.esresearchgate.net
Decomposition ProductsAldehydes, 2-Ethyl-1-hexanolFormed during high-temperature firing elsevier.esresearchgate.netelsevier.es

Biochemical and Environmental Fate of 2 Ethyl 1 Decanol

Metabolic Pathways and Biotransformations in Biological Systems

The metabolism of 2-ethyl-1-decanol and similar 2-alkyl-1-alkanols in biological systems is a multi-step process involving conjugation and oxidation to facilitate elimination. oecd.orguclan.ac.uk The primary metabolic pathways include glucuronide conjugation of the alcohol group and oxidation of both the alcohol function and the alkyl side chains. oecd.orguclan.ac.uk

Glucuronide Conjugation Pathways

A significant pathway in the metabolism of 2-alkyl-1-alkanols is conjugation with glucuronic acid. oecd.orguclan.ac.uk This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid molecule to the primary alcohol group of this compound. The resulting 2-ethyl-1-decyl glucuronide is substantially more water-soluble, allowing for efficient excretion, primarily through urine. oecd.org The extent of glucuronidation can increase with the chain length and branching of the alcohol. oecd.org For instance, while ethanol (B145695), a short-chain alcohol, undergoes glucuronidation as a minor pathway, it is a major route for larger, more complex alcohols. oecd.orgnih.gov

Oxidation of the Alcohol Group and Side-Chain Oxidation

Oxidation represents another crucial route for the biotransformation of this compound. oecd.orguclan.ac.uk The primary alcohol group can be oxidized first to an aldehyde (2-ethyl-decanal) and then to a carboxylic acid (2-ethyl-decanoic acid). cuny.edu This two-step process is a common metabolic fate for primary alcohols. cuny.edu

Furthermore, the alkyl side chains of the molecule can undergo oxidation. oecd.orguclan.ac.uk This can lead to the formation of more polar metabolites, which can then be excreted or undergo further oxidation. oecd.orguclan.ac.uk

Identification of Polar Metabolites and Intermediates (e.g., 2-ethyl-1-hexanoic acid)

The metabolic transformation of branched-chain alcohols like this compound results in various polar metabolites. oecd.orguclan.ac.uk While specific data for this compound is limited, studies on the analogous compound, 2-ethyl-1-hexanol, provide insight. The main metabolite of 2-ethyl-1-hexanol in rabbits was identified as the glucuronide of 2-ethyl-1-hexanoic acid. oecd.orguclan.ac.uk It is anticipated that this compound would form analogous metabolites, including 2-ethyl-decanoic acid. oecd.orgresearchgate.net These acidic metabolites are more polar than the parent alcohol, facilitating their elimination from the body. oecd.orguclan.ac.uk

Table 1: Key Metabolic Pathways of 2-Alkyl-1-Alkanols

Pathway Description Key Enzymes Resulting Products
Glucuronide Conjugation The alcohol group is conjugated with glucuronic acid. oecd.orguclan.ac.uk UDP-glucuronosyltransferases (UGTs) Water-soluble glucuronide conjugates. oecd.org
Alcohol Oxidation The primary alcohol is oxidized to an aldehyde, then to a carboxylic acid. cuny.edu Alcohol Dehydrogenase, Aldehyde Dehydrogenase nih.gov Aldehydes, Carboxylic Acids (e.g., 2-ethyl-decanoic acid). cuny.edu

| Side-Chain Oxidation | Oxidation of the alkyl chains yields additional polar metabolites. oecd.orguclan.ac.uk | Cytochrome P450 enzymes | Hydroxylated and carboxylated derivatives. oecd.org |

Enzymatic Systems Involved in Alcohol Metabolism (e.g., Alcohol/Aldehyde Dehydrogenases)

The metabolism of alcohols is orchestrated by specific enzyme systems. The initial oxidation of the alcohol group to an aldehyde is carried out by alcohol dehydrogenases (ADHs). nih.gov Subsequently, aldehyde dehydrogenases (ALDHs) catalyze the oxidation of the resulting aldehyde to a carboxylic acid. nih.gov The conversion of aldehydes to alcohols is a reversible reaction also mediated by ADHs or aldehyde reductases (ALRs). nih.govfrontiersin.org The conjugation pathway is mediated by UDP-glucuronosyltransferases (UGTs). oecd.org

Microbial Degradation Mechanisms

The persistence of this compound in the environment is influenced by its susceptibility to breakdown by microorganisms.

Aerobic and Anaerobic Biodegradation Studies

Under aerobic conditions, fatty alcohols like 1-decanol (B1670082) undergo rapid biodegradation. europa.eu The degradation process often involves oxygenases that incorporate molecular oxygen into the alkane chain to form the corresponding alcohol, which is then further broken down via beta-oxidation. wur.nl While many organic compounds are recalcitrant under anaerobic conditions, some can be degraded. wur.nl For instance, some studies have shown that certain anaerobic bacteria can utilize alcohols. wur.nl The biodegradability of surfactants, which can be structurally similar to this compound, is enhanced by features like ester bonds that are susceptible to hydrolysis. csic.es However, the degradation of some compounds can be incomplete, leading to the formation of persistent metabolites. researchgate.netcsic.es Studies on the biodegradation of plasticizers have shown that branched-chain alcohols like 2-ethylhexanol can be formed as intermediates, which can, in turn, be toxic and more resistant to further degradation. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-ethyl-1-hexanoic acid
1-decanol
1-dodecanol
1-octanol
2-ethyl-1-hexanol
2-ethyl-decanoic acid
2-ethyl-decanal
2-methyl-1-butanol
2-propyl-1-heptanol
Ethanol
Ethyl glucuronide
Glucuronic acid

Microbial Assimilation of Branched Alcohols

The microbial breakdown of branched-chain alcohols is a key process in their environmental fate. Various microorganisms have demonstrated the ability to degrade these compounds. For instance, thermophilic bacteria from the genera Thermoanaerobacter and Caldanaerobacter are capable of degrading branched-chain amino acids into a mix of branched-chain fatty acids and branched-chain alcohols. nih.gov Specifically, 24 strains from these genera were found to convert leucine, isoleucine, and valine into their corresponding fatty acids and alcohols. nih.gov The ratio of fatty acid to alcohol production varies between the genera, with Caldanaerobacter producing proportionally more alcohols than Thermoanaerobacter. nih.gov

The degradation pathways for branched alcohols can be complex. For tertiary alcohols like tert-amyl alcohol (TAA), which are generally more resistant to microbial degradation, the process can involve desaturation. Aquincola tertiaricarbonis L108, for example, uses a desaturase to convert TAA into the hemiterpene 2-methyl-3-buten-2-ol, which is then further metabolized. nih.gov While direct microbial assimilation data for this compound is limited, the existing research on similar branched alcohols suggests that various bacterial and fungal species likely possess the enzymatic machinery to break it down. nih.govmdpi.com The initial step in the aerobic degradation of alkanes, which are structurally related to alcohols, involves oxygenases that add molecular oxygen to form alcohols. enviro.wiki These are then further oxidized to fatty acids and metabolized. enviro.wiki

Microorganisms can also produce branched-chain alcohols. For example, some bacteria can use degradation products of branched-chain amino acids as starter units for fatty acid synthesis, leading to the formation of branched-chain fatty acids which can then be reduced to alcohols. Furthermore, certain microbes like Aspergillus versicolor can generate 2-Ethyl-1-hexanol (a structurally similar compound) by metabolizing hydrocarbons and fatty acids found in indoor dust. nih.gov

Factors Influencing Biodegradation Rates

Several environmental and chemical factors significantly influence the rate at which branched alcohols like this compound are biodegraded. The availability of nutrients, the presence of other organic compounds, temperature, oxygen levels, and the microbial community composition all play critical roles.

Nutrient Availability: The presence of essential nutrients such as nitrogen, phosphorus, and iron is crucial for microbial growth and metabolism. enviro.wiki In environments where these nutrients are limited, such as some marine and freshwater systems, their addition can enhance biodegradation rates. enviro.wiki However, excessively high concentrations of nutrients can sometimes inhibit the degradation of certain hydrocarbons. enviro.wiki

Oxygen and Electron Acceptors: Oxygen is a key factor in the aerobic degradation of hydrocarbons and alcohols. enviro.wiki The initial steps of aerobic alkane degradation, which leads to alcohol formation, are often rate-limited by oxygen availability. enviro.wiki In anaerobic conditions, other electron acceptors like nitrate (B79036) or sulfate (B86663) can be used by microorganisms, but the degradation process is generally slower. enviro.wikinih.gov

Substrate Characteristics and Concentration: The chemical structure of the alcohol, including chain length and branching, affects its bioavailability and susceptibility to microbial enzymes. For instance, the inclusion of a long, linear alkyl chain can lead to faster primary degradation. acs.org The concentration of the compound is also important; while a certain level is needed to induce microbial enzymatic activity, high concentrations can be inhibitory to microbial growth. asm.org

Environmental Conditions:

Temperature: Temperature affects microbial activity, with thermophilic bacteria, for example, showing effective degradation of branched-chain amino acids at elevated temperatures. nih.gov

pH: The pH of the environment can influence enzyme activity and microbial growth.

Pressure: In deep-sea environments, high hydrostatic pressure can inhibit the growth of hydrocarbon-degrading bacteria and slow down biodegradation rates. nih.gov

Microbial Community: The presence of a microbial community adapted to degrading hydrocarbons is fundamental. The composition of this community can be influenced by the specific types of hydrocarbons present. nih.gov The production of biosurfactants by some bacteria, such as Bacillus subtilis, can enhance the bioavailability of hydrophobic compounds like oils and potentially larger alcohols by emulsifying them. nih.gov

Interactive Data Table: Factors Affecting Biodegradation

FactorInfluence on Biodegradation RateReferences
Nutrients (N, P, Fe) Essential for microbial growth; can be limiting. enviro.wiki
Oxygen Key for aerobic degradation; availability can be rate-limiting. enviro.wiki
Temperature Affects microbial metabolic rates. nih.gov
Pressure High pressure can inhibit microbial growth and degradation. nih.gov
Chemical Structure Chain length and branching influence susceptibility to enzymes. acs.org
Concentration Can be inhibitory at high levels. asm.org
Biosurfactants Can increase the bioavailability of hydrophobic substrates. nih.gov

Environmental Persistence and Abiotic Transformations

Environmental Release and Transport Pathways

This compound can be released into the environment from various sources, and its subsequent transport is governed by its physical and chemical properties.

Sources of Release:

Industrial Processes: It may be released during its production, formulation into products, or from industrial uses. For example, 2-ethyl-1-hexanol is emitted during the firing process in ceramic tile decoration where it is a decomposition product of certain inks. elsevier.es Similar emissions could be expected for this compound if used in analogous applications.

Consumer Products: Volatile organic compounds (VOCs), including alcohols, are emitted from a wide range of consumer products. aaqr.org

Material Degradation: It can be released from the degradation of larger molecules. A notable example is the release of 2-ethyl-1-hexanol from the hydrolysis of plasticizers in PVC flooring. nih.gov

Biological Sources: Some plants and microorganisms can produce and emit branched-chain alcohols. researchgate.net

Transport Pathways: Once released, the transport of this compound is dictated by its moderate volatility and low water solubility.

Atmospheric Transport: Due to its classification as a Volatile Organic Compound (VOC), it can be released into the atmosphere. lmaleidykla.lt Its vapor pressure will determine its partitioning between the gas phase and atmospheric particles. In the air, it can be transported over distances before being removed by deposition (wet or dry) or undergoing atmospheric chemical reactions, such as photo-oxidation.

Aquatic Transport: If released into water, its low solubility suggests that a significant portion will likely adsorb to suspended solids and sediment. oecd.org Transport would then occur with the movement of water and sediment.

Soil Transport: When released to soil, its movement will be limited by adsorption to soil organic matter. Leaching into groundwater is possible but may be slow due to its hydrophobic nature.

Volatile Organic Compound (VOC) Emission Studies in Biological and Material Contexts

This compound has been identified as a Volatile Organic Compound (VOC) in various studies, highlighting its emission from both biological and material sources.

Biological Emissions:

Plants: 2-Ethyl-1-hexanol, a similar compound, has been identified as one of the volatile organic compounds in the leaves of the jack bean plant (Canavalia ensiformis). researchgate.net

Microorganisms: Microbes are a significant source of VOCs. Fungi and bacteria can produce a wide array of volatile compounds, including alcohols. nih.govresearchgate.net For example, Aspergillus versicolor can produce 2-ethyl-1-hexanol when cultivated on indoor dust. nih.gov Some bacteria produce 2-hexyl-1-decanol (B30547) as a VOC. Lactic acid bacteria, such as Levilactobacillus brevis, are also known to produce a variety of alcohols during fermentation, including 1-decanol. mdpi.com

Humans: The human body itself is a source of VOCs through breath and skin emissions, the profile of which can be altered by reactions with indoor oxidants like ozone. acs.org

Material Emissions: The emission of this compound from materials is a significant contributor to its presence in indoor environments.

Building Materials: It has been detected in emissions from building materials, particularly flooring. Carpet testing has shown emissions of this compound. researchgate.net Its presence in indoor air is often linked to the chemical degradation of materials like plasticizers (e.g., DEHP) in PVC flooring, especially in the presence of moisture and alkalinity from concrete subfloors. nih.gov

Recycled Plastics: 2-ethyl-1-hexanol is a VOC that has been detected in studies on emissions from recycled plastics. ua.es

Industrial and Automotive Materials: Studies on emissions from vehicle interior materials and from lubricants in automotive remanufacturing plants have also identified this compound as a VOC. artinazma.netresearchgate.net In the context of ceramic tile production, 2-ethyl-1-hexanol is a known emission product from the thermal decomposition of inks during firing. elsevier.es

These studies underscore the widespread presence of this compound and related branched alcohols as VOCs originating from a diverse range of natural and anthropogenic sources.

Interactive Data Table: VOC Emission Sources of this compound and Related Compounds

Source CategorySpecific SourceCompound DetectedReferences
Biological Jack Bean Leaves2-Ethyl-1-hexanol researchgate.net
Fungi (Aspergillus versicolor)2-Ethyl-1-hexanol nih.gov
Bacteria (Streptomyces sp.)2-Hexyl-1-decanol
Material CarpetThis compound researchgate.net
PVC Flooring (via plasticizer degradation)2-Ethyl-1-hexanol nih.govresearchgate.net
Vehicle Interior MaterialsThis compound artinazma.net
Automotive LubricantsThis compound researchgate.net
Ceramic Inks (thermal decomposition)2-Ethyl-1-hexanol elsevier.es

Analytical and Spectroscopic Characterization Techniques in 2 Ethyl 1 Decanol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 2-Ethyl-1-decanol, enabling its separation from other volatile and non-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying volatile organic compounds (VOCs) like this compound in complex samples. The process involves separating compounds in a gas chromatograph based on their boiling points and interactions with a stationary phase, followed by detection and identification using a mass spectrometer, which fragments the molecules and creates a unique mass spectrum or "fingerprint."

Research has successfully identified this compound in a variety of biological and industrial contexts using GC-MS. For instance, it has been detected as a fungal metabolite in liquid cultures of Trichoderma harzianum. oup.com In a study of chemicals from the abdominal glands of the African weaver ant (Oecophylla longinoda), this compound was characterized as one of fifteen pheromonal compounds, constituting 5.07% of the total extract. researchgate.net It has also been identified as a volatile component in the scent of male mouse urine spots, where it was putatively identified with a high degree of matching (83%) from the mass spectral library. nih.gov Further studies have noted its presence in the volatile profiles of lesser mealworm larvae and as a constituent in simulated feedstocks derived from ethanol (B145695) oligomerization. wur.nlrsc.org

Table 1: Examples of this compound Detection using GC-MS

Sample Matrix Context Key Findings Reference(s)
Trichoderma harzianum Culture Fungal Metabolite Analysis Identified with a retention time of 24.458 min on a non-polar column. oup.com
African Weaver Ant Glands Pheromone Characterization Constituted 5.07% of the total chemical extract. researchgate.net
Male Mouse Urine Odorant Profile Analysis Putatively identified with an 83% mass spectrum match. nih.gov
Lesser Mealworm Larvae Food Quality Analysis Detected as one of several volatile alcohol compounds. wur.nl
Simulated Guerbet Feedstocks Biofuel Research Identified as a product of ethanol conversion. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds in a liquid mobile phase based on their affinity for a solid stationary phase. While direct HPLC methods for the specific detection of this compound are not prominently detailed in the literature, related long-chain alcohols are integral to certain HPLC applications, primarily as components of the mobile phase.

In the analysis of polymers like ethylene/1-octene copolymers, high-temperature HPLC is employed to separate samples based on their chemical composition. nih.govresearchgate.net In these methods, a solvent gradient is often used, with an adsorption-promoting solvent (adsorli) and a desorption-promoting solvent (desorli). Studies have utilized 1-decanol (B1670082) as an effective adsorli, paired with a desorli like 1,2,4-trichlorobenzene (B33124) (TCB). nih.govresearchgate.net The choice of alcohol, including 1-decanol and 2-ethyl-1-hexanol, has been shown to influence the elution volumes and resolution of the polymer separation. nih.govresearchgate.net The solvent pair of 1-decanol and TCB, in particular, has been identified as an optimal compromise for the HPLC analysis of ethylene/1-octene copolymers. nih.gov

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation power of GC with human sensory perception. As compounds elute from the GC column, the effluent is split between a conventional detector (like MS or FID) and a sniffing port, where a trained analyst can detect and describe the odor of each separated compound. This provides valuable information on the aroma-active compounds in a sample.

High-Performance Liquid Chromatography (HPLC) for Specific Compound Detection

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides in-depth information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a sample is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies, resulting in a unique absorption spectrum.

For this compound, the most characteristic absorptions would be from its hydroxyl (-OH) and alkyl (C-H) groups. In a chemical analysis of weaver ant abdominal gland extracts, where this compound was a component, FTIR analysis confirmed the presence of alcoholic compounds through a broad absorption peak at 3427.62 cm⁻¹. researchgate.net The spectrum also showed a strong peak at 2935.76 cm⁻¹, which is characteristic of the C-H stretching vibrations in the long alkyl chains. researchgate.net The C-O stretching vibration for a primary alcohol like this compound is typically expected to appear in the 1050-1075 cm⁻¹ region.

Table 2: Key FTIR Absorption Bands for Functional Groups in this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) in Extract researchgate.net
Alcohol (O-H) Stretching, H-bonded 3200-3600 (broad) 3427.62
Alkane (C-H) Stretching 2850-3000 2935.76
Alcohol (C-O) Stretching 1050-1075 Not specified

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed atomic structure of a molecule. rsc.org It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise mapping of the carbon skeleton and the arrangement of hydrogen atoms.

While NMR is a standard method for structural confirmation, specific, published ¹H and ¹³C NMR spectral data for this compound are not widely available in the reviewed scientific literature. However, based on the known structure of the molecule, a theoretical spectrum can be predicted.

¹H NMR: A proton NMR spectrum would show distinct signals for each unique proton environment. Key expected signals include:

A triplet for the terminal methyl protons (-CH₃) of the main decyl chain.

A triplet for the terminal methyl protons (-CH₃) of the ethyl group.

A complex multiplet for the single methine proton (-CH).

A doublet for the two protons of the primary alcohol group (-CH₂OH).

A series of overlapping multiplets for the numerous methylene (B1212753) protons (-CH₂-) in the alkyl chains.

¹³C NMR: A carbon-13 NMR spectrum would display a separate peak for each of the 12 unique carbon atoms in the this compound molecule, providing definitive confirmation of the carbon framework. The chemical shifts would differentiate the primary alcohol carbon (-CH₂OH), the methine carbon, the various methylene carbons, and the two terminal methyl carbons.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Thermal Analysis Techniques for Process Optimization and Material Studies

Thermal analysis techniques are crucial in characterizing the physical and chemical properties of materials as a function of temperature. For this compound, methods like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide essential data for optimizing industrial processes and understanding the material's stability and decomposition behavior.

Green Chemistry Principles and Sustainable Production of 2 Ethyl 1 Decanol

Utilization of Renewable Feedstocks for Synthesis

A cornerstone of green chemistry is the use of renewable feedstocks in place of depleting fossil resources. msu.edu The synthesis of 2-Ethyl-1-decanol and other Guerbet alcohols can be aligned with this principle by utilizing bio-alcohols derived from biomass.

The primary route to this compound is the Guerbet condensation of 1-hexanol (B41254), which itself can be sourced from renewable materials. However, a more direct bio-based pathway involves the cross-condensation of alcohols derived from fermentation or biomass processing. Lignocellulosic biomass, a non-food renewable resource, can be converted into key alcohol building blocks like ethanol (B145695) and butanol. researchgate.net These bio-alcohols can then serve as platform molecules for the synthesis of longer-chain alcohols. For instance, processes are being developed to convert ethanol into 1-butanol (B46404) and subsequently to 2-ethyl-1-hexanol, a structurally similar, shorter-chain Guerbet alcohol. researchgate.net A similar strategy can be envisioned for this compound.

Another significant renewable feedstock is natural oils and fats. Decanol (B1663958), a precursor for some synthetic routes, can be produced by the hydrogenation of decanoic acid, which is found in coconut oil and palm kernel oil. atamanchemicals.com This oleochemical route offers a biodegradable and sustainable alternative to synthetic production via the Ziegler process. atamanchemicals.com The integration of these bio-based feedstocks is critical for reducing the carbon footprint and dependency on petroleum resources for this compound production. researchgate.net

Table 1: Potential Renewable Feedstocks for this compound Synthesis

Feedstock Origin Relevant Precursor(s) Synthesis Pathway
Lignocellulosic Biomass Non-food crops, wood, agricultural waste Bioethanol, Bio-butanol, 1-Hexanol Fermentation followed by catalytic upgrading (Guerbet reaction) researchgate.netchalmers.se

Development of Atom-Economical and Waste-Minimizing Synthesis Routes

The principle of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is central to designing waste-free syntheses. msu.edumdpi.com The Guerbet reaction, the primary method for producing this compound, is an inherently atom-economical condensation reaction. rsc.org It combines two alcohol molecules to form a larger, branched alcohol, with water being the only theoretical byproduct. rsc.orgcardiff.ac.uk

The reaction proceeds through a four-step sequence:

Dehydrogenation of the alcohol to an aldehyde.

Aldol (B89426) addition of the aldehyde intermediates.

Dehydration of the aldol adduct.

Hydrogenation of the resulting unsaturated aldehyde to the final saturated alcohol. rsc.org

Metrics like the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI), which considers the total mass used in a process (reactants, solvents, catalysts) relative to the mass of the final product, are used to quantify the "greenness" of a synthesis. msu.educore.ac.uk Optimizing the Guerbet synthesis of this compound aims to lower these values, signifying a more sustainable and efficient process.

Environmentally Benign Catalysis (e.g., Biocatalysis, Heterogeneous Catalysis)

Catalysis is a fundamental pillar of green chemistry, enabling reactions with greater selectivity and lower energy consumption while avoiding stoichiometric reagents. scispace.comcsic.es For this compound production, the focus is on developing catalysts that are efficient, reusable, and environmentally benign.

Research has focused on bifunctional catalysts that possess both basic sites (for the aldol condensation step) and metallic sites (for the dehydrogenation/hydrogenation steps). researchgate.net

Metal Oxide Systems: Catalysts based on magnesium-aluminum oxides (hydrotalcite-type) have shown promise. Modification with cations like Cerium (Ce³⁺) can increase the concentration of acid and base sites on the catalyst surface, enhancing the reaction rate. researchgate.net

Supported Metal Catalysts: Palladium or copper precursors supported on various materials, used in conjunction with a base like sodium butoxide, have been studied for the Guerbet condensation of n-butanol to 2-ethyl-1-hexanol, achieving high turnover numbers. researchgate.net For example, a catalyst system using palladium combined with sodium butoxide reached turnover numbers up to 80 moles of 2-ethyl-1-hexanol per mole of palladium per hour. researchgate.net Similar systems are applicable to the synthesis of this compound.

Table 2: Examples of Heterogeneous Catalysts for Guerbet-type Reactions

Catalyst System Precursors/Support Target Reaction Key Findings
Bifunctional Catalysts Copper or Palladium precursors and Sodium Butoxide n-butanol to 2-ethyl-1-hexanol Achieved high turnover numbers (up to 80 mol 2EH/mol Pd·h) researchgate.net
Modified Hydrotalcite Mg-Al oxides modified with Ce³⁺ ethanol to 1-butanol/2-ethyl-1-hexanol Modification increases concentration of active sites, improving specific reaction rate researchgate.net

Biocatalysis: Enzymes are highly specific, biodegradable catalysts that operate under mild conditions (temperature and pressure), offering a green alternative to conventional chemical catalysts. researchgate.netrsc.org While the direct enzymatic synthesis of this compound via the Guerbet reaction is not yet established, biocatalysis plays a crucial role in related transformations and the production of its derivatives.

Lipases, such as the immobilized Candida antarctica Lipase (B570770) B (often known as Novozym 435), are widely used for esterification and transesterification reactions. researchgate.netnih.gov These enzymes can catalyze the reaction of this compound with fatty acids to produce esters used in cosmetics and lubricants. researchgate.netresearchgate.net Research on the transesterification of various esters with sterically hindered alcohols like 2-hexyl-1-decanol (B30547) has shown that while enzymatic routes are feasible, the reaction rates can be lower compared to linear alcohols due to steric hindrance at the enzyme's active site. researchgate.netjetir.org

An integrated approach, combining biocatalytic steps (e.g., fermentation of biomass to produce precursors like butyraldehyde) with chemocatalytic steps (e.g., the subsequent Guerbet condensation), represents a promising pathway for the sustainable production of this compound from renewable sources like glucose. researchgate.net

Process Intensification and Energy Efficiency in this compound Production

Process intensification (PI) involves developing novel equipment and techniques to create substantially smaller, safer, and more energy-efficient processes. iitr.ac.inaiche.org This aligns with the green chemistry principle of designing for energy efficiency, which seeks to minimize the environmental and economic impacts associated with energy consumption. msu.edu

In the context of this compound production, several PI strategies can be applied:

Multifunctional Reactors: The Guerbet reaction is often performed in a reactor where multiple reaction steps occur simultaneously. Further integration, such as combining reaction and in-situ product separation, can enhance efficiency. This can shift reaction equilibria to favor higher conversions and reduce downstream processing costs.

Advanced Separation Techniques: The purification of this compound from the reaction mixture typically involves distillation, which is an energy-intensive process. Liquid-liquid extraction has been explored as a less energy-demanding alternative for recovering alcohols like butanol from fermentation broths and can be applied here. Choosing a suitable solvent is crucial for the efficiency of the extraction process.

High-Gravity (HIGEE) Technology: This technology uses rotating packed beds to generate high centrifugal forces (often over 1,000 g), which intensifies mass transfer operations like distillation and extraction. aiche.org This can lead to significantly smaller equipment and higher efficiencies compared to conventional packed towers.

By adopting these PI methods, the production of this compound can be made more compact, safer, and more aligned with the principles of sustainable chemical manufacturing. ukzn.ac.zaensiacet.fr

Theoretical and Computational Studies of 2 Ethyl 1 Decanol

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) methods, are used to study the dynamic behavior of molecules and their interactions. For alcohols, these simulations are particularly valuable for investigating the complex hydrogen-bonding networks that govern their physical properties.

MD simulations can model the movement of each atom in a system over time based on a defined force field, which approximates the potential energy of the system. This approach can elucidate the structure and dynamics of 2-Ethyl-1-decanol in the liquid state, including molecular arrangements and the formation and lifetime of hydrogen bonds. For instance, studies on related branched alcohols like 2-ethyl-1-hexanol have utilized MD simulations to explore molecular associations and dynamics. acs.org Such simulations can reveal how the ethyl branch at the C2 position influences the packing of the alkyl chains and the geometry of hydrogen-bonded clusters, compared to its linear isomer, 1-dodecanol.

These computational techniques are also applied to understand how branched alcohols interact with other molecules or interfaces. For example, simulations can model the behavior of this compound in mixtures or its interaction with lipid membranes, which is relevant for applications in cosmetics and drug delivery. Current time information in Baltimore, MD, US. By analyzing simulation trajectories, properties such as diffusion coefficients, radial distribution functions, and orientational order can be calculated, providing a detailed picture of molecular behavior.

Computational Prediction of Reaction Mechanisms and Pathways

Computational quantum chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating reaction energies. For this compound, these methods can be applied to understand its synthesis and potential side reactions.

This compound is a type of Guerbet alcohol, typically produced via the Guerbet reaction from a shorter-chain alcohol (in this case, 1-hexanol). The Guerbet reaction is a complex, base-catalyzed sequence involving:

Dehydrogenation of the primary alcohol to an aldehyde.

Aldol (B89426) condensation of two aldehyde molecules.

Dehydration of the aldol adduct to an α,β-unsaturated aldehyde.

Hydrogenation of the unsaturated aldehyde and then the corresponding unsaturated alcohol to the final branched-chain alcohol.

Computational studies have been crucial in exploring the thermodynamics and kinetics of each step in the Guerbet reaction network. researchgate.netresearchgate.net For instance, quantum chemical calculations can determine the energy barriers for C-H activation on a catalyst surface, the stability of intermediates in the aldol condensation, and the feasibility of different hydrogenation pathways. unibo.it

Furthermore, the development of asymmetric Guerbet reactions to produce chiral alcohols has been supported by mechanistic studies using computational methods. nih.govliv.ac.uk These studies help in understanding how chiral catalysts, such as ruthenium complexes, control the stereoselectivity of the reaction. nih.gov The prediction of reaction pathways is not limited to synthesis; computational approaches can also model metabolic reactions or degradation pathways by identifying the most reactive sites on the molecule and the likely transformation products. chemrxiv.orgoup.com Heuristically-aided and automated quantum chemistry methods are emerging as powerful tools for exploring complex potential energy surfaces of organic reactions without prior assumptions, which could be applied to discover novel synthesis routes or side reactions involving this compound. chemrxiv.orgacs.orgacs.org

Theoretical Studies of Intermolecular Interactions and Phase Equilibria

The industrial application of this compound in formulations, as a solvent, or as a chemical intermediate requires a thorough understanding of its phase behavior in mixtures. Theoretical thermodynamic models are essential for predicting properties like vapor-liquid equilibria (VLE) and liquid-liquid equilibria (LLE), which are fundamental for designing separation processes like distillation and extraction. core.ac.ukphyschemres.org

The intermolecular interactions in systems containing this compound are dominated by hydrogen bonding at the hydroxyl group and van der Waals interactions along the hydrocarbon chain. The ethyl branch introduces steric hindrance that affects both types of interactions compared to linear alcohols. acs.org Advanced thermodynamic models are capable of accounting for these complex effects.

Two prominent models used for alcohols and other associating fluids are:

PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory): This equation of state is highly effective for modeling the phase equilibria of long-chain and branched molecules, including alcohols. acs.orgfigshare.comias.ac.in PC-SAFT explicitly accounts for molecular size, chain-like repulsive interactions, dispersion forces, and strong directional interactions like hydrogen bonding. scribd.comacs.org Studies have shown that PC-SAFT can accurately predict the VLE and LLE of mixtures containing various alcohols, making it a suitable tool for predicting the behavior of this compound in mixtures with hydrocarbons, water, or other polar compounds. core.ac.ukfigshare.comias.ac.in

COSMO-RS (Conductor-like Screening Model for Real Solvents): This method predicts thermodynamic properties from first principles, using quantum chemical calculations (specifically DFT) for individual molecules. ua.ptresearchgate.net It generates a "sigma profile" for each molecule, which describes its surface polarity. Statistical thermodynamics is then used to calculate the chemical potential of components in a liquid mixture based on these profiles. mdpi.com COSMO-RS has been successfully applied to predict phase equilibria and solubility in systems containing alcohols and ionic liquids, where complex interactions are present. ua.ptresearchgate.netua.pt It is particularly useful for screening solvents for specific applications before undertaking extensive experimental work. mdpi.com

The table below summarizes the capabilities of these theoretical models for systems containing alcohols.

Theoretical Model Basis of Model Strengths for Branched Alcohols Typical Applications Relevant Findings
PC-SAFT Equation of State based on Statistical MechanicsExplicitly models chain length, association (H-bonding), and branching.Vapor-Liquid Equilibria (VLE), Liquid-Liquid Equilibria (LLE), density, and heat capacity prediction for pure fluids and mixtures.Good correlation of phase behavior for mixtures containing linear and branched alcohols, though model performance can be poor for some complex systems without specific parameterization. core.ac.ukfigshare.comias.ac.in
COSMO-RS Quantum Chemistry (DFT) and Statistical ThermodynamicsPredicts properties from molecular structure without requiring extensive experimental data for parameterization. Handles a wide variety of chemical functionalities.Solvent screening, prediction of activity coefficients, solubility, and partition coefficients. VLE and LLE prediction.Provides reasonable qualitative prediction of phase equilibria for alcohol-containing systems, though accuracy can decrease for long alkyl chains without specific conformer analysis. ua.ptresearchgate.netua.pt

Quantitative Structure-Activity Relationship (QSAR) Studies for Branched Alcohols

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological or toxicological effects of chemicals based on their molecular structure. These models are crucial for risk assessment and for designing safer chemicals, in line with regulations like REACH. usda.gov For branched alcohols like this compound, QSAR is used to estimate properties like aquatic toxicity, skin irritation, and narcotic effects.

The fundamental principle of QSAR is that the properties of a chemical are a function of its structure. The structure is encoded by numerical values called "molecular descriptors," which can represent physicochemical properties (e.g., the octanol-water partition coefficient, logP), topological features (e.g., branching indices), or quantum mechanical parameters (e.g., orbital energies). nih.gov

Studies on a range of aliphatic alcohols have shown that their acute toxicity often acts through a non-specific mechanism of nonpolar narcosis, which can be well-predicted by their lipophilicity (logP). figshare.com An OECD report on 2-alkyl-1-alkanols groups these substances into a category for read-across and hazard assessment, assuming a consistent mechanism of action similar to depressant anesthetics. figshare.com QSAR models for alcohol toxicity often use multiple linear regression (MLR) or more complex machine learning algorithms to establish a correlation between a set of descriptors and the observed toxicity. nih.govnih.govresearchgate.net

The table below presents acute oral toxicity data for a selection of branched alcohols, as compiled for such category-based assessments. While specific experimental data for this compound is often noted as "not determined," its position within this homologous series allows for estimation of its properties based on the established trends.

Compound Species Oral LD50 (mg/kg bw) Reference
2-Ethyl-1-butanol (B44090)Rat1850Smyth et al., 1954 figshare.com
2-Ethyl-1-hexanolRat>3730Scala and Burtis, 1973 figshare.com
2-Propyl-1-heptanolRat5400ECHA CHEM B figshare.com
This compound RatNot determined figshare.com

Data sourced from the Screening Information Dataset (SIDS) for 2-Alkyl-1-Alkanols, OECD. figshare.com

These QSAR approaches are vital for filling data gaps for less-studied chemicals like this compound, enabling a preliminary assessment of their potential hazards without the need for extensive animal testing.

Future Research Directions for 2 Ethyl 1 Decanol

Exploration of Novel and Highly Selective Catalytic Systems

The synthesis of 2-Ethyl-1-decanol, primarily through the Guerbet reaction, is a cornerstone of its industrial production. However, the quest for more efficient, sustainable, and selective catalytic systems is a perpetual frontier in chemical research. Future investigations will likely focus on several key areas:

Heterogeneous Catalysts: While homogeneous catalysts are effective, their separation from the reaction mixture can be challenging and costly. Research into solid-supported catalysts, such as those based on copper chromite or palladium derivatives, offers the promise of easier recovery and recyclability. researchgate.net The development of bifunctional catalysts that possess both acidic and basic sites is a particularly promising avenue. For instance, mixed metal oxides like MgO-Al2O3 have shown potential for the conversion of alcohols. researchgate.net

Non-Precious Metal Catalysts: The reliance on precious metals like palladium and rhodium presents a significant cost barrier. aocs.org A major thrust of future research will be the development of catalysts based on more abundant and less expensive metals such as copper, nickel, and iron. rsc.org Copper ferrite (B1171679) catalysts, for example, have demonstrated activity in the selective oxidation of alcohols. rsc.org

A comparative look at existing and potential catalytic systems highlights the direction of future research:

Catalyst TypeCurrent StateFuture Research Focus
Homogeneous Catalysts Effective but difficult to separate (e.g., alkali metals, metal oxides). Development of recyclable and more stable systems.
Heterogeneous Catalysts Promising but require optimization for selectivity and longevity (e.g., copper-nickel, hydrotalcite-supported catalysts). Design of catalysts with well-defined active sites and enhanced stability.
Precious Metal Catalysts High activity but costly (e.g., palladium, rhodium). aocs.orgReduction of metal loading and development of more efficient recovery methods.
Non-Precious Metal Catalysts Emerging as a cost-effective alternative (e.g., copper, nickel). Improving catalytic activity and selectivity to match precious metal counterparts.

Deeper Elucidation of Biochemical Pathways and Biotransformations

Understanding how this compound interacts with biological systems is crucial for assessing its environmental fate and potential applications in biotechnology. Future research in this domain will likely concentrate on:

Metabolic Pathways: While it is known that branched primary alcohols undergo metabolic processes like oxidation and glucuronidation, the specific enzymes and intermediate metabolites involved in the breakdown of this compound are not fully characterized. oecd.org Studies employing advanced analytical techniques such as mass spectrometry will be vital in mapping these pathways.

Enzymatic Transformations: The use of enzymes, or lipases, as biocatalysts for the synthesis and modification of this compound and its derivatives is a growing area of interest. acs.org Lipases can offer high selectivity under mild conditions, making them an attractive alternative to traditional chemical catalysts. acs.org Future work will focus on identifying and engineering enzymes with enhanced activity and stability for these transformations.

Microbial Interactions: The role of microorganisms in the biodegradation of this compound in various environments is an important area for investigation. Understanding these interactions is key to predicting its environmental persistence and developing bioremediation strategies. Some microorganisms, like Pseudomonas putida, have shown tolerance to aliphatic alcohols and can be used in two-phase biotransformation systems. nih.gov

Development of Next-Generation Materials Utilizing this compound Derivatives

The unique branched structure of this compound imparts desirable physical properties, such as a low melting point and reduced viscosity, to its derivatives. This makes it a valuable building block for a new generation of high-performance materials.

Biolubricants: Fatty acid esters derived from this compound are promising candidates for biolubricants due to their excellent lubricating properties and biodegradability. acs.org Research will focus on optimizing the performance of these lubricants for various applications, including in the automotive and industrial sectors.

Surfactants and Emulsifiers: The amphiphilic nature of this compound and its derivatives makes them effective surfactants and emulsifiers. There is potential for their use in cosmetics, personal care products, and detergents. globenewswire.comthebusinessresearchcompany.com

Polymers and Plasticizers: As a C12 alcohol, this compound can be used in the synthesis of plasticizers to improve the flexibility and durability of polymers. globenewswire.com Future research will explore the incorporation of this compound-based monomers into novel polymer architectures with tailored properties.

Comprehensive Environmental Impact Assessment and Lifecycle Analysis

A thorough understanding of the environmental footprint of this compound is essential for its sustainable development and use.

Biodegradability and Ecotoxicity: While some data exists, a more comprehensive assessment of the biodegradability of this compound in different environmental compartments (water, soil, sediment) is needed. europa.eu Further ecotoxicological studies on a wider range of organisms are also required to fully understand its potential environmental risks.

Lifecycle Analysis (LCA): A complete cradle-to-grave lifecycle analysis of this compound produced from both fossil fuel-based and bio-based feedstocks is crucial. catalyxxinc.comuu.nl This will allow for a direct comparison of the environmental impacts of different production routes and identify areas for improvement. catalyxxinc.comuu.nl An LCA can quantify the greenhouse gas emissions and energy consumption associated with its production and use. researchgate.net

Integration with Emerging Sustainable Chemical Technologies

The transition towards a circular economy and bio-based chemical industry presents new opportunities for this compound.

Bio-based Feedstocks: The production of this compound from renewable resources, such as bio-ethanol or fatty acids derived from plant oils, is a key area of future research. acs.orgcatalyxxinc.com This aligns with the principles of green chemistry and reduces the reliance on fossil fuels. catalyxxinc.com

Biorefinery Concepts: Integrating the production of this compound into biorefinery concepts, where biomass is converted into a range of value-added products, can enhance the economic viability and sustainability of the process.

Carbon Capture and Utilization: Investigating the potential of using captured carbon dioxide as a feedstock for the synthesis of precursors to this compound is a long-term research goal that could contribute to a carbon-neutral chemical industry.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2-Ethyl-1-decanol, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with established alcohol synthesis pathways (e.g., catalytic hydrogenation of aldehydes or Grignard reactions). Use fractional distillation to isolate this compound, and optimize variables like catalyst type (e.g., Raney nickel), temperature (80–120°C), and solvent polarity. Validate purity via GC-MS or NMR .
  • Safety : Follow protocols for handling flammable alcohols, including fume hood use, PPE (gloves, goggles), and proper waste disposal .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

  • Approach :

  • Boiling point : Differential scanning calorimetry (DSC).
  • Purity : Gas chromatography with flame ionization detection (GC-FID) .
  • Structure : 1^1H/13^13C NMR for functional group identification and FT-IR for hydroxyl group analysis .

Q. How can researchers efficiently review existing literature on this compound’s applications and hazards?

  • Strategy : Use peer-reviewed databases (PubMed, SciFinder) with search terms like “this compound” + “synthesis”/“toxicity”/“applications”. Filter results by excluding non-academic sources (e.g., market reports) and prioritize studies with mechanistic insights .

Advanced Research Questions

Q. How to design experiments resolving contradictions in this compound’s reported toxicity or stability data?

  • Contradiction Analysis :

Compare conflicting studies for variables (e.g., solvent systems, exposure duration).

Replicate experiments under controlled conditions (pH, temperature) .

Use statistical tools (ANOVA) to identify outliers or confounding factors .

  • Example : Discrepancies in LD50 values may arise from differences in animal models or administration routes. Standardize protocols per OECD guidelines .

Q. What experimental frameworks are suitable for studying this compound’s metabolic or environmental degradation pathways?

  • Mechanistic Study :

  • In vitro : Incubate with liver microsomes (CYP450 enzymes) to identify metabolites via LC-HRMS .
  • Environmental fate : Conduct soil/water biodegradation assays under varying oxygen levels (aerobic vs. anaerobic) and quantify intermediates via mass spectrometry .

Q. How can computational modeling predict this compound’s interactions with biological targets or materials?

  • Methods :

  • Molecular docking : Use AutoDock Vina to simulate binding to receptors (e.g., lipid membranes or enzymes).
  • QSAR : Corrogate structural features (e.g., alkyl chain length) with toxicity endpoints .
    • Validation : Cross-check predictions with experimental cytotoxicity assays (e.g., MTT on human cell lines) .

Q. What strategies mitigate interference from this compound’s structural analogs in mixed-sample analyses?

  • Chromatographic Resolution : Optimize HPLC columns (C18 phase) with gradient elution (acetonitrile/water) to separate homologs. Confirm peaks via spiked standards .
  • Spectral Differentiation : Apply tandem MS (MS/MS) to distinguish fragmentation patterns of co-eluting alcohols .

Ethical and Interdisciplinary Considerations

Q. How to integrate this compound studies into broader biomedical or environmental research ethically?

  • Compliance : Adhere to institutional review boards (IRBs) for in vivo studies, ensuring humane endpoints and 3R principles (Replacement, Reduction, Refinement) .
  • Data transparency : Publish raw spectral data in repositories (e.g., NIST Chemistry WebBook) for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1-decanol
Reactant of Route 2
Reactant of Route 2
2-Ethyl-1-decanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.